2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a bicyclic pyranopyridine core with multiple functional groups. Key structural features include:
- A 3,4-diethoxyphenyl substituent at the 4-position, contributing enhanced lipophilicity compared to methoxy analogs.
- A methyl group at the 7-position and a carbonitrile group at the 3-position.
Synthetic routes for such derivatives often employ multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds . Modifications to substituents are critical for tuning biological activity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-6-30-18-9-8-16(13-19(18)31-7-2)21-17(14-25)23(26)32-20-12-15(3)28(11-10-27(4)5)24(29)22(20)21/h8-9,12-13,21H,6-7,10-11,26H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKGBAYDTURXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrano[3,2-c]pyridine class and has a complex molecular structure characterized by multiple functional groups. Its IUPAC name reflects its intricate arrangement, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H36N2O7 |
| Molecular Weight | 484.60 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antitumor properties. A study evaluated various analogs and found that modifications at specific positions significantly influenced their potency against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting promising anticancer potential .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Enzymes : It is hypothesized that this compound may inhibit enzymes involved in tumor growth and proliferation, although specific targets remain to be elucidated .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrano[3,2-c]pyridine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The lead compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong antitumor activity. The study highlighted the importance of the diethoxyphenyl group in enhancing the compound's efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on this class of compounds. Modifications such as varying the length of alkyl chains or introducing electron-withdrawing groups significantly affected biological activity. The presence of a dimethylamino group was crucial for maintaining potency against various cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrano[3,2-c]pyridine derivatives vary significantly in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:
*Molecular formula derived from structural analysis; exact mass requires experimental validation.
Key Observations:
- Bioactivity : Bromophenyl and dichlorophenyl substituents (Compound 14–15 ) exhibit antiproliferative and antitubulin inhibition, suggesting halogenation enhances target binding.
- Solubility: The dimethylaminoethyl group in the target compound may improve aqueous solubility via protonation at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
